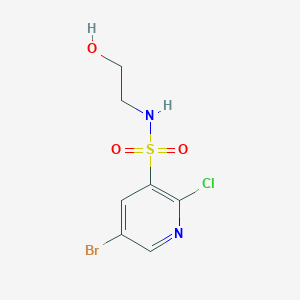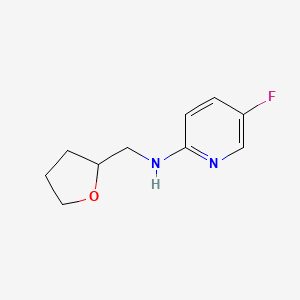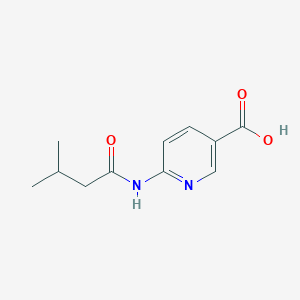
N-(2-imidazol-1-ylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-imidazol-1-ylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as IEPA or Imidazole Ethyl Propenamide and is a small molecule inhibitor of the enzyme, soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that play crucial roles in regulating various physiological processes.
Mecanismo De Acción
IEPA acts as a potent sEH inhibitor, which prevents the hydrolysis of EETs. This leads to an increase in the levels of EETs, which have various beneficial effects on the body. EETs are known to have anti-inflammatory, vasodilatory, and anti-cancer properties.
Biochemical and Physiological Effects:
IEPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer properties. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IEPA has several advantages for lab experiments, including its high potency and specificity as an sEH inhibitor. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on IEPA, including its use as a therapeutic agent for various diseases, including cardiovascular disease, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration of IEPA for these applications. Additionally, research is needed to develop more effective and efficient methods for synthesizing IEPA and other sEH inhibitors.
Métodos De Síntesis
IEPA can be synthesized using a variety of methods, including the reaction of 2-bromoethylamine hydrobromide with imidazole, followed by reaction with acryloyl chloride. Another method involves the reaction of imidazole with 2-chloroethyl acrylate. These methods have been optimized to produce high yields of IEPA with high purity.
Aplicaciones Científicas De Investigación
IEPA has been extensively studied for its potential applications in various fields, including cardiovascular disease, inflammation, and cancer. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHSUVNDIIIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)




![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)


